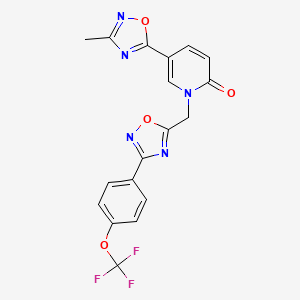![molecular formula C13H20ClN3O4S B2697391 1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine CAS No. 1798745-33-1](/img/structure/B2697391.png)
1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine is a chemical compound with the molecular formula C13H19N3O4S It is characterized by the presence of a piperidine ring substituted with a nitrobenzenesulfonyl group and an ethanamine moiety
Preparation Methods
The synthesis of 1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as 4-nitrobenzenesulfonyl chloride under basic conditions.
Attachment of the Ethanamine Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can interact with enzymes and receptors, leading to modulation of their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
1-[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine can be compared with other similar compounds, such as:
1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
Piperidine Derivatives: Various piperidine derivatives with different substituents exhibit unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitrobenzenesulfonyl and ethanamine groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-10(14)11-3-2-8-15(9-11)21(19,20)13-6-4-12(5-7-13)16(17)18/h4-7,10-11H,2-3,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXDDFPSOYJUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
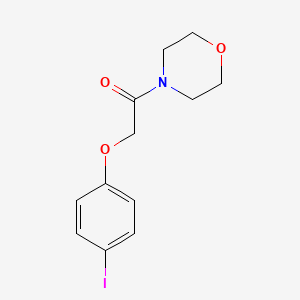
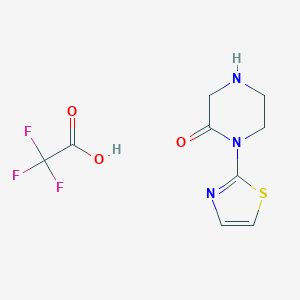
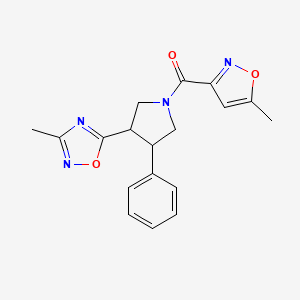

![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
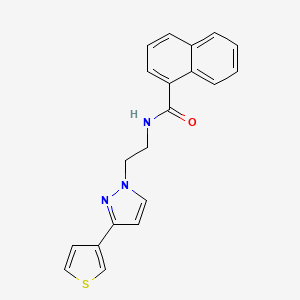
![5-(1-benzothiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2697318.png)
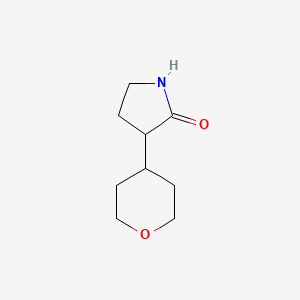
![methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2697324.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2697325.png)
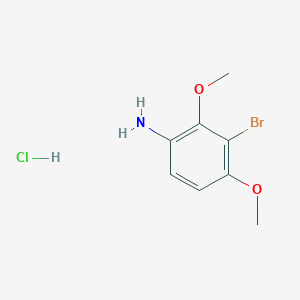
![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine](/img/structure/B2697329.png)
![1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2697330.png)
